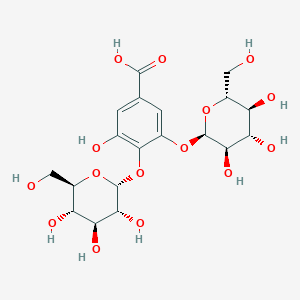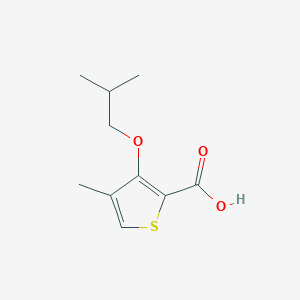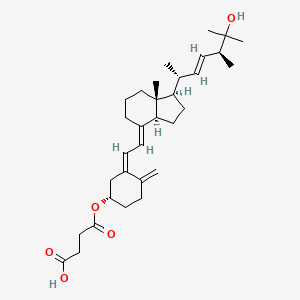
25-Hydroxyvitamin D2 3-Hemisuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
25-Hydroxyvitamin D2 3-Hemisuccinate is a derivative of 25-Hydroxyvitamin D2, a form of vitamin D that is metabolized in the liver. This compound is often used in scientific research to study the effects and metabolism of vitamin D in the body. It plays a crucial role in calcium homeostasis and bone health.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 25-Hydroxyvitamin D2 3-Hemisuccinate typically involves the esterification of 25-Hydroxyvitamin D2 with succinic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
25-Hydroxyvitamin D2 3-Hemisuccinate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone or aldehyde.
Reduction: This reaction can reduce the ester group to an alcohol.
Substitution: This reaction can replace the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
25-Hydroxyvitamin D2 3-Hemisuccinate is widely used in scientific research, including:
Chemistry: Studying the chemical properties and reactions of vitamin D derivatives.
Biology: Investigating the role of vitamin D in cellular processes and metabolism.
Medicine: Researching the effects of vitamin D on bone health, calcium homeostasis, and potential therapeutic applications.
Industry: Used in the development of vitamin D supplements and fortified foods.
Mécanisme D'action
25-Hydroxyvitamin D2 3-Hemisuccinate exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates gene transcription. Upon binding, the VDR forms a complex with the retinoid X receptor (RXR), which then binds to vitamin D response elements (VDREs) in the DNA. This binding regulates the expression of genes involved in calcium and phosphate homeostasis, bone metabolism, and immune function.
Comparaison Avec Des Composés Similaires
Similar Compounds
25-Hydroxyvitamin D2: The parent compound, which is also a form of vitamin D.
25-Hydroxyvitamin D3: Another form of vitamin D, derived from cholecalciferol.
1,25-Dihydroxyvitamin D2: The active form of vitamin D2, which has undergone further hydroxylation.
Uniqueness
25-Hydroxyvitamin D2 3-Hemisuccinate is unique due to its esterified form, which allows for different chemical properties and potential applications in research. Its ability to be used as a probe in studying vitamin D metabolism and its interactions with various receptors makes it a valuable tool in scientific research.
Propriétés
Formule moléculaire |
C32H48O5 |
|---|---|
Poids moléculaire |
512.7 g/mol |
Nom IUPAC |
4-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-4-oxobutanoic acid |
InChI |
InChI=1S/C32H48O5/c1-21-10-14-26(37-30(35)18-17-29(33)34)20-25(21)13-12-24-8-7-19-32(6)27(15-16-28(24)32)22(2)9-11-23(3)31(4,5)36/h9,11-13,22-23,26-28,36H,1,7-8,10,14-20H2,2-6H3,(H,33,34)/b11-9+,24-12+,25-13-/t22-,23+,26+,27-,28+,32-/m1/s1 |
Clé InChI |
WJFORELUFOSZHQ-OLCHGZDYSA-N |
SMILES isomérique |
C[C@H](/C=C/[C@H](C)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)OC(=O)CCC(=O)O)C |
SMILES canonique |
CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC(=O)CCC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,3S,5S,8aS)-5-phenyl-1,3-dipropyl-3,5,6,8a-tetrahydro-1H-[1,3]oxazolo[4,3-c][1,4]oxazin-8-one](/img/structure/B13432806.png)
![Dimethoxy-bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl]silane](/img/structure/B13432810.png)
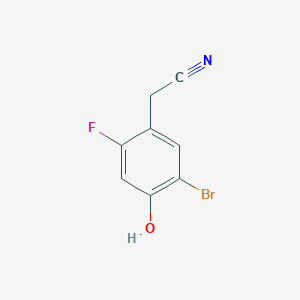
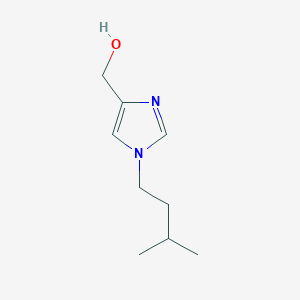
![(2S)-2-amino-3-[4-[3-[5-[4-[2-[6-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-3-hydroxy-2,4-diiodophenyl]ethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenyl]-4-hydroxy-5-iodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13432828.png)
![(Z)-2-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-N'-hydroxyacetimidamide](/img/structure/B13432840.png)
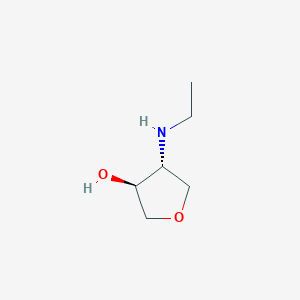
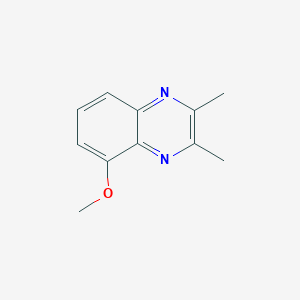
![N-[(1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl]-N-methylformamide](/img/structure/B13432860.png)
